4-carbamoyl-2,6-dichlorobenzoic acid chemical structure and properties
4-carbamoyl-2,6-dichlorobenzoic acid chemical structure and properties
An In-depth Technical Guide to 4-carbamoyl-2,6-dichlorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 4-carbamoyl-2,6-dichlorobenzoic acid, a specialized chemical compound of interest to researchers and professionals in drug development. As specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a scientifically grounded perspective. The guide covers the compound's molecular structure, predicted physicochemical properties, a proposed multi-step synthesis protocol, potential applications in medicinal chemistry, and essential safety and handling procedures. The insights herein are based on an analysis of its core components: the 2,6-dichlorobenzoic acid scaffold and the 4-position carbamoyl moiety, both of which are significant in pharmacologically active molecules.
Section 1: Molecular Identity and Structure
4-carbamoyl-2,6-dichlorobenzoic acid is a derivative of benzoic acid featuring two chlorine atoms flanking the carboxylic acid group and a carbamoyl group (amide) at the para position. This substitution pattern dictates its chemical reactivity and potential biological interactions.
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IUPAC Name: 4-Carbamoyl-2,6-dichlorobenzoic acid
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Molecular Formula: C₈H₅Cl₂NO₃
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Molecular Weight: 234.04 g/mol
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CAS Number: Not assigned.
The structure combines the steric hindrance and electronic effects of the ortho-chlorine atoms with the hydrogen bonding capabilities of the carbamoyl and carboxylic acid groups.
Caption: Chemical structure of 4-carbamoyl-2,6-dichlorobenzoic acid.
Section 2: Physicochemical Properties (Predicted and Inferred)
The properties of 4-carbamoyl-2,6-dichlorobenzoic acid are predicted based on its structure and data from analogous compounds, primarily 2,6-dichlorobenzoic acid.[1][2][3][4] The presence of the polar carbamoyl group is expected to increase the melting point and decrease solubility in nonpolar solvents compared to the parent 2,6-dichlorobenzoic acid.
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₈H₅Cl₂NO₃ | Calculated |
| Molecular Weight | 234.04 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds[1] |
| Melting Point | >150 °C (decomposes) | Estimated to be higher than 2,6-dichlorobenzoic acid (139-145 °C) due to the additional amide group allowing for more extensive hydrogen bonding.[2][5][6] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF. | The carboxylic acid and carbamoyl groups enhance polarity.[7][8] |
| pKa | ~1.5 - 2.0 (for carboxylic acid) | The two ortho-chlorine atoms are strongly electron-withdrawing, increasing the acidity of the carboxylic acid, similar to 2,6-dichlorobenzoic acid (pKa ~1.69).[1] |
Section 3: Proposed Synthesis Protocol
A plausible synthetic route for 4-carbamoyl-2,6-dichlorobenzoic acid, starting from the commercially available 2,6-dichloro-4-nitrotoluene, is outlined below. This pathway is designed to control the introduction of functional groups based on their directing effects and chemical compatibility.
Caption: Proposed synthesis workflow for 4-carbamoyl-2,6-dichlorobenzoic acid.
Step-by-Step Methodology
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Step 1: Oxidation of 2,6-Dichloro-4-nitrotoluene to 2,6-Dichloro-4-nitrobenzoic Acid
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Rationale: The methyl group is oxidized to a carboxylic acid. This is a standard transformation.
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Protocol:
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Suspend 2,6-dichloro-4-nitrotoluene in an aqueous solution of sodium carbonate.
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Heat the mixture to reflux (~80-90°C).
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Slowly add a solution of potassium permanganate (KMnO₄) portion-wise, maintaining the reflux. The reaction is exothermic.
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After the addition is complete, continue refluxing until the purple color of the permanganate has disappeared.
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Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
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Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry.
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Step 2: Reduction of 2,6-Dichloro-4-nitrobenzoic Acid to 4-Amino-2,6-dichlorobenzoic Acid
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Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the next step.
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Protocol:
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Dissolve 2,6-dichloro-4-nitrobenzoic acid in ethanol.
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Add iron powder and concentrated HCl.
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Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
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Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and filter to remove iron salts.
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Evaporate the solvent and purify the product, likely by recrystallization.
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Step 3: Conversion of 4-Amino-2,6-dichlorobenzoic Acid to 4-Cyano-2,6-dichlorobenzoic Acid (Sandmeyer Reaction)
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Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.
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Protocol:
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Dissolve 4-amino-2,6-dichlorobenzoic acid in aqueous HCl and cool to 0-5°C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
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Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.
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Allow the reaction to warm to room temperature and stir for several hours.
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Acidify the mixture to precipitate the product, which can then be filtered, washed, and dried.
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Step 4: Partial Hydrolysis of 4-Cyano-2,6-dichlorobenzoic Acid to 4-Carbamoyl-2,6-dichlorobenzoic Acid
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Rationale: Controlled acidic hydrolysis of a nitrile can yield an amide. Harsh conditions would lead to the carboxylic acid.
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Protocol:
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Carefully add 4-cyano-2,6-dichlorobenzoic acid to cold, concentrated sulfuric acid.
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Gently heat the mixture (e.g., to 50-60°C) for a specific duration, carefully monitoring the reaction by TLC to maximize amide formation and minimize hydrolysis to the di-acid.
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Pour the reaction mixture onto crushed ice to precipitate the product.
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Filter the solid, wash thoroughly with water to remove acid, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for purification.
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Section 4: Potential Applications in Drug Discovery
The chemical structure of 4-carbamoyl-2,6-dichlorobenzoic acid contains moieties that are prevalent in many pharmacologically active compounds, suggesting its potential as a scaffold or intermediate in drug design.
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Benzamide Moiety: The benzamide structure is a recognized pharmacophore present in a wide array of therapeutic agents, including antiemetics, antipsychotics, and gastroprokinetic agents.[9][10] Benzamide derivatives are known to exhibit diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[11][12][13] The carbamoyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
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Dichlorinated Aromatic Ring: The presence of two chlorine atoms significantly alters the electronic properties and lipophilicity of the molecule. This can enhance binding affinity to target proteins and improve pharmacokinetic properties like membrane permeability and resistance to metabolic degradation.[14] For instance, 2,6-dichlorobenzamide is a known metabolite of the herbicide dichlobenil and has been studied for its biological interactions.[15][16]
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Potential Therapeutic Targets: Given the functionalities present, this molecule could be explored as a building block for inhibitors of enzymes such as carbonic anhydrases or acetylcholinesterase, where sulfonamide and benzamide scaffolds have shown promise.[12] It could also be investigated in areas where substituted benzoic acids have shown activity, such as in the development of novel antimicrobial or disinfectant agents.[17]
Section 5: Safety and Handling
While specific toxicity data for 4-carbamoyl-2,6-dichlorobenzoic acid is unavailable, a conservative approach to handling should be adopted based on the known hazards of its structural analogs, such as dichlorobenzoic acids.[18][19][20][21]
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Hazard Classification (Predicted):
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[20]
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Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1]
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Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust respirator or equivalent should be worn.[19]
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First Aid Measures:
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[21]
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In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[21]
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If inhaled: Move person to fresh air. If breathing is difficult, give oxygen.[21]
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If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
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Storage and Handling:
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